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molecular formula C9H10O4 B167994 4-(2-hydroxyethoxy)benzoic Acid CAS No. 1711-24-6

4-(2-hydroxyethoxy)benzoic Acid

Cat. No. B167994
M. Wt: 182.17 g/mol
InChI Key: QLIQIXIBZLTPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248259B1

Procedure details

300 g of potassium hydroxide were dissolved in a mixed solution of 700 ml of ethanol and 100 ml of water. After dissolving 276 g of 4-hydroxybenzoic acid and a catalytic amount of potassium iodide in the solution, 177 g of ethylene chlorohydrin was gradually added to the mixture in a heated state followed by refluxing for about 15 hours. After distilling off ethanol from the reaction mixture obtained, the residue was added to 2 liters of water. After washing the aqueous solution obtained twice with diethyl ether, the solution was acidified by the addition of hydrochloric acid, and the precipitates thus formed were collected by filtration and dried, and recrystallized from ethanol to obtain 298 g (yield 82%) of 4-(2-hydroxyethoxy)benzoic acid.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
177 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1.[I-].[K+].[CH2:15](Cl)[CH2:16][OH:17].Cl>C(O)C.O>[OH:17][CH2:16][CH2:15][O:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
276 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
177 g
Type
reactant
Smiles
C(CO)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for about 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off ethanol from the reaction mixture
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
After washing the aqueous solution
CUSTOM
Type
CUSTOM
Details
obtained twice with diethyl ether
CUSTOM
Type
CUSTOM
Details
the precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OCCOC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 298 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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